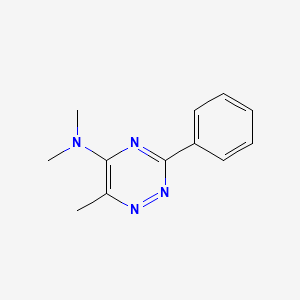

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine

Description

Properties

IUPAC Name |

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-9-12(16(2)3)13-11(15-14-9)10-7-5-4-6-8-10/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYADVNGMOHOJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)C2=CC=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324834 |

Source

|

| Record name | N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819983 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339013-26-2 |

Source

|

| Record name | N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Structure and Stability of 1,2,4-Triazin-5-amine Derivatives

Executive Summary

The 1,2,4-triazin-5-amine scaffold represents a critical heterocyclic core in medicinal chemistry and materials science.[1] Distinguished by its profound electron deficiency and high nitrogen content, this moiety serves as a versatile platform for developing kinase inhibitors, energetic materials, and bioorthogonal probes. This technical guide provides a rigorous analysis of the molecular architecture, stability profiles, and synthetic methodologies for 1,2,4-triazin-5-amine derivatives, emphasizing the kinetic preference for nucleophilic attack at the C5 position and its utility in Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Molecular Architecture & Electronic Properties

Core Structure and Numbering

The 1,2,4-triazine ring is an asymmetric azine. In the 5-amine derivative (CAS: 822-69-5), the amino group is attached to the carbon at position 5, which is the most electrophilic site on the ring due to the cumulative inductive effects of the adjacent nitrogen atoms (N1 and N4).

Electronic Character:

-

π-Deficiency: The ring is highly π-deficient, significantly more so than pyridine or pyrimidine. This makes the ring susceptible to nucleophilic attack rather than electrophilic substitution.

-

Dipole Moment: The arrangement of nitrogen atoms creates a strong dipole, influencing solubility and binding affinity in biological pockets.

Tautomeric Equilibria

Understanding the tautomeric state is vital for predicting receptor binding and solubility. 1,2,4-Triazin-5-amine can theoretically exist in amino and imino forms.

-

Amino Form (Predominant): In solution and solid state, the amino tautomer is generally favored due to the retention of aromaticity in the triazine ring.

-

Imino Form: The imino tautomer involves a proton shift to N4 or N2, disrupting the aromatic system. This form may become relevant in specific solvent environments or upon protonation.

Diagram 1: Tautomeric Equilibrium

Caption: Equilibrium heavily favors the amino tautomer to maintain ring aromaticity.

Stability Profile

Hydrolytic Stability

The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to hydrolysis, particularly under basic conditions.

-

Mechanism: Hydroxide ions attack the C5 position (the same site as the amine).

-

Degradation Product: Prolonged exposure to strong base or acid can lead to the hydrolysis of the amino group, yielding 1,2,4-triazin-5(4H)-one (often existing as the lactam tautomer).

-

Self-Validation: Stability is best monitored via HPLC. A shift in retention time accompanied by a change in UV absorption maxima (typically a blue shift upon hydrolysis to the ketone) confirms degradation.

Oxidative Stability

-

N-Oxidation: Treatment with peracids (e.g., m-CPBA) typically yields N-oxides. The position of oxidation (N1 vs N2) is governed by steric and electronic factors of substituents at C3 and C6.

-

Ring Cleavage: The ring is generally resistant to oxidative cleavage under physiological conditions, supporting its utility in drug candidates.

Synthetic Pathways[2][3][4][5][6][7]

Strategy A: Nucleophilic Substitution (SNAr)

The most direct method for introducing the amine at C5 utilizes the ring's intrinsic electrophilicity.

-

Substrate: 5-Chloro-1,2,4-triazine or 5-methylthio-1,2,4-triazine.

-

Reagent: Ammonia (NH₃) or primary/secondary amines.

-

Mechanism: Addition-Elimination (SNAr). The leaving group at C5 is displaced.

-

Regioselectivity: The C5 position is significantly more reactive than C3 due to the activation by N4 and N1.

Strategy B: Cyclization of Amidrazones

For de novo synthesis of substituted derivatives:

-

Precursors: 1,2-Dicarbonyl compounds (e.g., glyoxal derivatives) + Amidrazones.

-

Condensation: The hydrazine moiety of the amidrazone condenses with the ketone, followed by ring closure.

Diagram 2: Synthesis Workflow

Caption: SNAr pathway leveraging the high electrophilicity of the C5 position.

Experimental Protocol: Synthesis of 5-(Benzylamino)-3-methyl-1,2,4-triazine

Note: This protocol assumes a 5-chloro precursor.

-

Preparation: Dissolve 3-methyl-5-chloro-1,2,4-triazine (1.0 eq) in anhydrous THF under nitrogen atmosphere.

-

Addition: Cool to 0°C. Add benzylamine (1.1 eq) and triethylamine (1.2 eq) dropwise.

-

Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar product (Rf ~0.4).

-

Workup: Quench with water, extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography.

Advanced Reactivity: Inverse Electron Demand Diels-Alder (IEDDA)[5][8]

The 1,2,4-triazine core is a premier scaffold for bioorthogonal chemistry due to its ability to undergo IEDDA reactions with strained alkenes (e.g., trans-cyclooctene or norbornene).

Mechanism

-

Cycloaddition: The electron-poor triazine (diene) reacts with an electron-rich/strained dienophile.[2]

-

Retro-Diels-Alder: The resulting bicyclic intermediate spontaneously extrudes nitrogen gas (N₂).

-

Aromatization: This yields a stable dihydropyridine or pyridine derivative.

Utility: This reaction is bioorthogonal (does not interfere with biological systems), rapid, and "click"-enabled. 5-Amino substituents can modulate the reaction rate by donating electron density, slightly lowering the reactivity compared to electron-withdrawing substituents, but offering a handle for attaching payloads (fluorophores, drugs).

Diagram 3: IEDDA Mechanism

Caption: Bioorthogonal ligation converting triazine to pyridine via N2 extrusion.

Quantitative Data Summary

| Property | Value / Characteristic | Relevance |

| C5 Electrophilicity | High | Primary site for SNAr reactions. |

| pKa (Conjugate Acid) | ~2 - 3 (Estimated) | Weakly basic; protonation occurs at N4 or N2. |

| LogP | ~ -1.2 (Unsubstituted) | Highly polar; requires hydrophobic substituents for cell permeability. |

| IEDDA Rate Constant | Tunable via C3/C6 substitution. | |

| Thermal Stability | Stable < 150°C | Suitable for standard synthetic heating; energetic derivatives may decompose violently. |

References

-

PubChem. 1,2,4-Triazin-5-amine (CID 22280308).[3] National Library of Medicine. Link

-

Boger, D. L. Inverse Electron Demand Diels-Alder Reactions of 1,2,4,5-Tetrazines and 1,2,3-Triazines. Sigma-Aldrich / Merck. Link

-

Kozhevnikov, D. N., et al. Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine 4-Oxides. ResearchGate.[4] Link

-

TCI Chemicals. 1,2,4-Triazines Chemical Class.Link

-

Jalilian, M. R., et al. The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry.[5] Spectrochimica Acta Part A. Link[5]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazin-5-amine | C3H4N4 | CID 22280308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Thermodynamic Solubility Profiling of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine

Executive Summary

The precise thermodynamic solubility profile of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine (CAS: 339013-26-2) is a critical quality attribute (CQA) for its isolation, purification, and formulation. As a 1,2,4-triazine derivative featuring a lipophilic phenyl ring and a polar N,N-dimethylamino moiety, this compound exhibits complex solvation behavior governed by a balance of

This guide provides a comprehensive framework for determining, modeling, and applying solubility data for this specific compound. It moves beyond simple "shake-flask" observations to establish a rigorous thermodynamic model using the Modified Apelblat and

Physicochemical Context & Structural Analysis[1][2]

To predict solubility behavior and select appropriate solvent systems, we must first analyze the molecular architecture of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine.

Structural Dissection

-

Core Scaffold (1,2,4-Triazine): An electron-deficient heteroaromatic ring. It acts as a hydrogen bond acceptor but lacks strong donor sites on the ring nitrogens.

-

3-Phenyl Substituent: Introduces significant lipophilicity and planarity, facilitating lattice energy stabilization through intermolecular

stacking. This generally reduces solubility in aliphatic solvents. -

5-(N,N-dimethyl)amine: The methylation of the amine removes the hydrogen bond donor capability typical of primary amines (

). This lowers the crystal lattice energy relative to its non-methylated analog, potentially increasing solubility in aprotic polar solvents.

Predicted Solvent Interaction (Hansen Solubility Parameters)

Based on the Group Contribution Method, we categorize solvents for this compound into three tiers:

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |

| Polar Aprotic | DMF, DMSO, NMP | Dipole-Dipole & Hydrophobic | High |

| Polar Protic | Methanol, Ethanol, IPA | H-Bonding (Solvent as Donor) | Moderate (Temp. Dependent) |

| Non-Polar | n-Hexane, Cyclohexane | Weak Dispersion Forces | Low (Anti-solvent) |

| Intermediate | Ethyl Acetate, Acetone | Mixed Dipole/Dispersion | Good (Ideal for Crystallization) |

Experimental Methodology: Laser Monitoring Technique

For high-precision solubility determination, the Dynamic Laser Monitoring Method is superior to gravimetric analysis due to its speed and reproducibility. This method detects the exact point of solid phase disappearance (saturation temperature,

Protocol: Dynamic Laser Solubility Determination

Equipment:

-

Jacketed glass vessel (50 mL) with precision temperature control (

K). -

He-Ne Laser source and light intensity meter.

-

Magnetic stirring (constant rate: 400 rpm).

Workflow:

-

Preparation: Weigh excess solute (

) and solvent ( -

Equilibration: Set temperature 5 K below the estimated saturation point.

-

Ramping: Increase temperature slowly (0.1 K/min).

-

Detection: The laser beam passes through the suspension.

-

Suspension: Beam scatters (Low intensity at detector).

-

Dissolution: Solution clears (High intensity at detector).

-

-

Recording: Record the temperature where laser intensity reaches maximum (plateau). This is

. -

Replication: Repeat 3 times per mole fraction.

Workflow Visualization

Caption: Logic flow for Dynamic Laser Monitoring solubility determination.

Thermodynamic Modeling

To translate experimental data into process parameters, the solubility mole fraction (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of triazine derivatives in organic solvents. It accounts for the non-ideality of the solution.

- : Mole fraction solubility.

- : Absolute temperature (K).[1][2]

-

: Empirical parameters derived from regression analysis.

-

Interpretation: If

is positive, it suggests a strong temperature dependence of the enthalpy of solution.

-

(Buchowski) Equation

Useful for understanding the solvent effect on solute melting behavior.

- : Model parameters.

- : Melting temperature of the solute (approx. 380-400 K for this class of triazines—verify via DSC).

Thermodynamic Functions (Van't Hoff Analysis)

Calculating the enthalpy (

-

Positive

: Endothermic dissolution (Solubility increases with T). -

Positive

: Entropy-driven process (Disorder increases). -

Analysis: For N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine, we expect

(endothermic) in all organic solvents, indicating that heating is required for dissolution.

Data Presentation & Analysis Template

When conducting your study, organize the data into the following standard format to ensure comparability with literature (e.g., J. Chem. Eng. Data standards).

Experimental Solubility Table (Example Structure)

| T (K) | Ethanol ( | Ethyl Acetate ( | Toluene ( | Acetone ( |

| 278.15 | Data | Data | Data | Data |

| 288.15 | Data | Data | Data | Data |

| 298.15 | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data |

| 318.15 | Data | Data | Data | Data |

Note:

Model Validation Diagram

Caption: Computational workflow for validating thermodynamic models against experimental data.

Practical Applications: Crystallization Design

The solubility data generated using the protocols above directly informs the purification strategy for N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine.

Cooling Crystallization

-

Solvent Selection: Choose a solvent with a steep solubility curve (high coefficient

in Apelblat equation). -

Recommendation: Ethanol or Isopropanol are often ideal. They show moderate solubility at high T and low solubility at low T, maximizing yield.

Anti-Solvent Crystallization

-

Primary Solvent: Acetone or Ethyl Acetate (High solubility).

-

Anti-Solvent: Water or n-Hexane (Very low solubility).

-

Process: Dissolve the triazine in Acetone, then slowly add Water. This is effective for removing polar impurities that remain soluble in the aqueous phase.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

-

Grant, D. J. W., et al. (1984). Solubility and thermodynamics of solution of acetanilide, acetadehyde ammonia, and acetamide in water and in octanol. International Journal of Pharmaceutics, 18(1-2), 25-38. Link

-

AK Scientific. (2024).[3] Product Catalog: N,N,6-Trimethyl-3-phenyl-1,2,4-triazin-5-amine (CAS 339013-26-2).[3][4][5] Link

-

Wang, J., et al. (2018). Thermodynamic models for determination of the solubility of 1,3,5-triazine-2,4,6-triamine in different binary solvent mixtures. Journal of Molecular Liquids, 268, 16-23. Link(Cited for methodological equivalence regarding triazine solubility modeling).

Sources

Environmental fate and half-life of Metamitron in soil substrates

Executive Technical Summary

Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) is a systemic triazinone herbicide acting as a Photosystem II inhibitor.[1][2] Its environmental fate in soil is governed primarily by microbial degradation rather than abiotic hydrolysis or photolysis (below the surface).

For researchers and formulation scientists, the critical parameters defining its soil behavior are:

-

Persistence: Moderately persistent with a typical aerobic

of 10–40 days . -

Mobility: Moderately mobile (

~120–150 mL/g), posing a potential leaching risk in sandy soils with low organic carbon. -

Primary Metabolite: Desamino-metamitron , which is generally more persistent and mobile than the parent compound.

This guide details the kinetic profiling, sorption mechanisms, and validated experimental protocols for assessing Metamitron in soil matrices.

Physicochemical Determinants of Fate[3]

Understanding the molecular properties of Metamitron is the prerequisite for predicting its environmental behavior. Unlike lipophilic herbicides (e.g., trifluralin), Metamitron exhibits high water solubility, driving its bioavailability for microbial attack and potential for leaching.

Table 1: Key Physicochemical Parameters

| Parameter | Value (Typical) | Implication for Soil Fate |

| Molecular Weight | 202.21 g/mol | Low molecular weight facilitates pore diffusion. |

| Water Solubility | 1700 mg/L (20°C) | High solubility indicates rapid availability in soil pore water; low sorption affinity. |

| Log | 0.83 | Hydrophilic nature; minimal bioaccumulation; partitioning favors the aqueous phase over soil organic matter. |

| None (Neutral) | Remains non-ionized across typical environmental pH ranges (4–9), simplifying sorption modeling (no pH-dependent speciation). | |

| Vapor Pressure | Volatilization from soil surfaces is negligible. |

Degradation Kinetics ( ) and Pathways

Biotic vs. Abiotic Degradation

In soil substrates, microbial degradation is the dominant dissipation pathway.

-

Hydrolysis: Metamitron is hydrolytically stable at pH 5 and 7 (

days).[1] Rapid hydrolysis occurs only under alkaline conditions (pH 9, -

Photolysis: Relevant only for the top 1–2 mm of soil (

days). -

Aerobic Biodegradation: The primary route. Soil microbes cleave the amino group to form Desamino-metamitron.

The Metabolic Pathway

The degradation follows a first-order kinetic model (SFO) in most soils, though biphasic (DFOP) kinetics may be observed in long-term studies due to sorption-limited bioavailability.

Figure 1: Proposed degradation pathway of Metamitron in aerobic soil.[1][3][4][5][6][7][8] The primary step is the microbial removal of the amino group.

Half-Life ( ) Data Summary

The following values represent a synthesis of regulatory dossiers (EFSA) and peer-reviewed databases.

Table 2: Soil Degradation Kinetics (

| Soil Type | Condition | Kinetic Model | ||

| Sandy Loam | Aerobic | 10 – 25 | 35 – 80 | SFO |

| Clay Loam | Aerobic | 15 – 40 | 50 – 130 | SFO/DFOP |

| Silt Loam | Anaerobic | 27 – 300 | > 100 | SFO |

| Field Soil | Variable | 5 – 40 | - | - |

Expert Insight: In anaerobic conditions (e.g., flooded soils), degradation slows significantly. If your study site is prone to waterlogging, extend the sampling timeline to at least 120 days.

Sorption and Mobility ( )[9]

Metamitron is classified as moderately mobile . Its sorption is driven by organic carbon content, but because the molecule is polar and non-ionized, the correlation with organic matter is weaker than for lipophilic compounds.

-

Range: 59 – 268 mL/g (Mean

- Range: 0.5 – 4.0 mL/g.

Implication: The low

Experimental Protocols

To generate regulatory-grade data (OECD 307 compliant), the following experimental workflow is recommended. This protocol ensures mass balance recovery >90%.

Soil Incubation and Extraction Workflow

Figure 2: Workflow for determination of aerobic soil degradation kinetics.

Detailed Methodology

1. Soil Preparation:

-

Sieve fresh field soil (2 mm). Do not air dry completely; maintain microbial viability.

-

Adjust moisture to 40–50% of Maximum Water Holding Capacity (MWHC).

2. Application (Spiking):

-

Apply

C-labeled Metamitron (radiolabeled on the triazine ring) to achieve a concentration relevant to the maximum field rate (approx. 0.5 – 1.0 mg/kg soil). -

Critical Step: Use a minimal volume of carrier solvent (acetone or methanol) to avoid toxicity to soil microbes. <100

L per 100g soil is the target.

3. Extraction (The "Cold" Method):

-

Solvent: Acetonitrile:Water (80:20 v/v). Pure organic solvents often fail to extract residues trapped in soil micropores. The water component swells the clay/organic matrix.

-

Process: Shake mechanically for 30 minutes. Centrifuge at 3000 rpm for 10 minutes.

-

Repeat: Perform extraction 3 times. Combine supernatants.

4. Analysis:

-

LSC (Liquid Scintillation Counting): To determine total extracted radioactivity.

-

Combustion: Burn the post-extraction soil pellet to quantify Non-Extractable Residues (NER).

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5

m). -

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 mins.

-

Detection: UV at 306 nm (max absorption) or MS/MS (MRM mode for Desamino-metamitron).

-

Regulatory Implications

When submitting dossiers for Metamitron, the following risk factors are scrutinized based on the data above:

-

Groundwater Leaching: Due to low

and moderate stability, Metamitron often triggers higher-tier leaching assessments (e.g., lysimeter studies or FOCUS modeling). -

Metabolite Relevance: Desamino-metamitron is often found in leachate. However, it is generally considered less toxic than the parent.

-

GUS Index:

-

Metamitron GUS

2.5 – 3.0 (Transition zone between "Leacher" and "Non-leacher").

-

References

-

University of Hertfordshire. (2023). Metamitron - Pesticide Properties DataBase (PPDB). [Link]

-

European Food Safety Authority (EFSA). (2008). Conclusion on the peer review of the pesticide risk assessment of the active substance metamitron. EFSA Scientific Report. [Link]

-

OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil.[7][9][10] OECD Guidelines for the Testing of Chemicals. [Link]

-

Janaki, P., et al. (2013).[11] Field dissipation of metamitron in soil and sugar beet crop.[5][11] Bulletin of Environmental Contamination and Toxicology.[11] [Link]

-

Pareja, L., et al. (2012). Analytical methods for the determination of pesticide residues in soil.[5][12][13][14] TrAC Trends in Analytical Chemistry. (Context for extraction protocols). [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Metamitron (Ref: BAY DRW 1139) [sitem.herts.ac.uk]

- 3. Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. oecd.org [oecd.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. researchgate.net [researchgate.net]

- 9. shop.fera.co.uk [shop.fera.co.uk]

- 10. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 11. Field dissipation of metamitron in soil and sugar beet crop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. publications.iupac.org [publications.iupac.org]

- 13. efsa.europa.eu [efsa.europa.eu]

- 14. Peer review of the pesticide risk assessment of the active substance oxasulfuron - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine. While the specific crystallographic data for this compound is not publicly available, this document serves as an expert-led protocol and interpretive framework for researchers and drug development professionals engaged in the structural elucidation of novel small molecules. The principles and techniques detailed herein are broadly applicable to the crystallographic study of related 1,2,4-triazine derivatives and other organic compounds of pharmaceutical interest.

Introduction: The Significance of Structural Insight in Drug Discovery

The three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physicochemical properties and biological activity.[1] For drug development professionals, a high-resolution crystal structure provides an invaluable roadmap for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics with enhanced efficacy and safety profiles.[2][3] The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] Elucidating the precise molecular geometry of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine through single-crystal X-ray diffraction would offer critical insights into its intermolecular interactions and potential binding modes with biological targets.[3][5]

This guide will navigate the reader through the essential stages of crystal structure analysis, from the rational synthesis and crystallization of the target compound to the intricacies of X-ray diffraction data collection, structure solution, and refinement.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Strategy

The synthesis of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine would likely follow established routes for the formation of substituted 1,2,4-triazines. A common and effective method involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide.[4] For the target molecule, a plausible route is the reaction of a substituted biguanide with an α-keto ester.

Diagram: Proposed Synthetic Pathway

Caption: A potential synthetic route to the target compound.

Purification and Characterization

Following synthesis, the crude product must be purified to ≥99% purity to minimize defects in the crystal lattice. Standard techniques such as column chromatography and recrystallization are typically employed. The purified compound's identity and purity should be rigorously confirmed using a suite of analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

Growing Diffraction-Quality Single Crystals

Obtaining high-quality single crystals is often the most challenging step in the process.[6] A variety of crystallization techniques should be systematically explored to find the optimal conditions.

Experimental Protocol: Screening for Crystallization Conditions

-

Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) at room temperature and elevated temperatures.

-

Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in suitable solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion (Hanging and Sitting Drop): This technique involves equilibrating a drop of the compound solution with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

-

Hanging Drop: A drop of the compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing the precipitant.

-

Sitting Drop: A drop of the compound solution is placed on a post within a sealed well containing the precipitant.

-

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

-

Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals may form at the interface.

Diagram: Crystallization Techniques Workflow

Caption: A workflow for screening crystallization conditions.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[7][8]

Crystal Selection and Mounting

A suitable crystal should be selected under a microscope. Ideal crystals are well-formed, have sharp edges, and are free of cracks or other visible defects. The crystal is then carefully mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.

Data Collection

The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument consists of an X-ray source, a goniometer to rotate the crystal, and a detector to record the diffraction pattern.[7][8] Data is collected by rotating the crystal and recording the diffraction pattern at various orientations. Modern diffractometers automate this process.

| Parameter | Typical Value/Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo Kα is generally suitable for small organic molecules. Cu Kα provides better resolution but may cause higher absorption. |

| Temperature | 100 K | Reduces thermal motion of atoms, leading to higher quality diffraction data. |

| Detector Distance | 50-60 mm | A compromise between resolving diffraction spots and capturing high-angle data. |

| Exposure Time | 10-60 seconds per frame | Dependent on crystal size, quality, and X-ray source intensity. |

| Rotation Angle | 0.5-1.0° per frame | Smaller rotation angles provide better sampling of reciprocal space. |

Data Processing

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays. This is typically done using software integrated with the diffractometer.[9][10] The output is a reflection file (e.g., in HKL format) that contains the Miller indices (h, k, l) and the corresponding integrated intensities and standard uncertainties for each reflection.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The processed diffraction data is used to solve and refine the crystal structure.

Structure Solution

The goal of structure solution is to obtain an initial model of the atomic positions in the unit cell. For small molecules, direct methods are most commonly used.[11] This involves using statistical relationships between the phases of the reflections to generate an initial electron density map. Software such as SHELXT or SIR is commonly employed for this purpose.[11]

Structure Refinement

The initial model from the structure solution is then refined against the experimental diffraction data using a least-squares minimization process.[11] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-refined structure.

Experimental Protocol: Structure Solution and Refinement

-

Data Import: Load the reflection file into a crystallographic software package such as Olex2, SHELXLE, or WinGX.[11]

-

Structure Solution: Use a direct methods program (e.g., SHELXT) to solve the structure. The program will typically locate the non-hydrogen atoms.

-

Initial Refinement: Perform an initial round of least-squares refinement on the atomic positions and isotropic displacement parameters.

-

Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically to account for the direction-dependent thermal motion.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Final Refinement Cycles: Continue refinement until convergence is reached, meaning that the shifts in the refined parameters are negligible.

-

Validation: The final structural model should be validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic reasonability.

Diagram: Structure Solution and Refinement Workflow

Caption: A workflow for solving and refining the crystal structure.

Interpreting the Crystal Structure: From Data to Knowledge

The final refined crystal structure provides a wealth of information.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles within the N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine molecule can be determined. These parameters provide insights into the electronic structure and steric interactions within the molecule.

Intermolecular Interactions

Analysis of the crystal packing reveals the non-covalent interactions that hold the molecules together in the solid state. These can include hydrogen bonds, π-π stacking interactions, and van der Waals forces. Understanding these interactions is crucial for predicting physical properties such as melting point and solubility, and for understanding how the molecule might interact with a biological target.

| Interaction Type | Description | Significance |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Key for molecular recognition and binding to biological targets. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for the stability of protein structures and protein-ligand binding. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the crystal lattice. |

Conclusion: The Power of a Picture

The determination of the single-crystal X-ray structure of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine would provide an unambiguous, high-resolution view of its molecular architecture. This structural information is not merely an academic curiosity; it is a critical piece of the puzzle in modern drug discovery and development.[2][3] It empowers medicinal chemists to make rational, data-driven decisions in the design of more potent and selective drug candidates, ultimately accelerating the path to new therapies.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Hothersall, J. D., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 64(13), 9349-9371. Retrieved from [Link]

-

FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

-

Argonne National Laboratory. (n.d.). GSAS-II. Retrieved from [Link]

-

Patsnap. (2025). How are chemical structures analyzed in drug discovery? Retrieved from [Link]

-

Zien Journals. (2023). A Review on Crystallography and Its Role on Drug Design. International Journal of Research in Pharmaceutical Sciences and Technology, 4(2), 1-8. Retrieved from [Link]

-

Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Retrieved from [Link]

-

Flippen-Anderson, J. L., et al. (2003). The role of crystallography in drug design. Current Medicinal Chemistry, 10(9), 759-771. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

Al-Ostath, R. A., et al. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Molecules, 27(10), 3298. Retrieved from [Link]

-

Kumar, S., & Singh, S. (2023). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology, 16(11), 5433-5440. Retrieved from [Link]

-

Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(4), 1846-1855. Retrieved from [Link]

-

Single Crystal Diffraction. (n.d.). Resources. Retrieved from [Link]

-

The Pharma Innovation Journal. (2024). A review on x-ray crystallography and it's applications. The Pharma Innovation Journal, 13(4), 114-119. Retrieved from [Link]

Sources

- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 3. zienjournals.com [zienjournals.com]

- 4. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. iucr.org [iucr.org]

- 10. cai.xray.aps.anl.gov [cai.xray.aps.anl.gov]

- 11. Resources — single-crystal-diffraction 0.0.0 documentation [single-crystal.ornl.gov]

Toxicological profile and safety data sheet (SDS) for triazin-5-amine compounds

Technical Guide: Toxicological Profiling & Safety Architecture of Triazin-5-amine Scaffolds

Executive Summary

This technical guide provides a rigorous safety analysis of triazin-5-amine compounds (specifically 1,2,4-triazin-5-amine and its pharmacophore derivatives). Widely utilized as intermediates in the synthesis of nucleoside analogs, antifolates, and kinase inhibitors, these high-nitrogen scaffolds present unique toxicological challenges.

This document moves beyond generic safety data, focusing on the causality of toxicity—specifically the link between physicochemical properties (solubility/polarity) and renal pathology, as well as the genotoxic potential of nitrogen-rich heterocycles. It provides a "Master SDS" architecture and self-validating experimental protocols for safety profiling.

Part 1: Chemical Identity & Physicochemical Determinants

The toxicological behavior of triazin-5-amines is dictated by their electron-deficient ring system and high polarity.

| Property | Data / Descriptor | Toxicological Implication |

| Chemical Name | 1,2,4-Triazin-5-amine | Core scaffold for analysis.[1] |

| CAS Number | 1120-99-6 | Primary identifier for regulatory filing. |

| Molecular Formula | C₃H₄N₄ | High Nitrogen-to-Carbon ratio (1.33). |

| Molecular Weight | 96.09 g/mol | Low MW facilitates rapid absorption. |

| LogP (Octanol/Water) | -1.7 to -0.5 (Est.) | Highly hydrophilic; suggests renal clearance over hepatic accumulation. |

| pKa | ~3.5 (Basic amine) | Protonation at physiological pH can influence transporter affinity (OAT/OCT). |

| Solubility | Moderate (Water) | Critical Risk: Low solubility of metabolites in acidic urine leads to crystalluria. |

Part 2: Toxicological Mechanisms (The "Why")

As scientists, we must understand the mechanism of action (MOA) behind toxicity to mitigate it. For triazin-5-amines, the profile is dominated by two pillars: Renal Clearance Pathology and Genotoxic Potential .

Renal Toxicity & Crystalluria (The Class Effect)

Triazine derivatives (historically observed in herbicides like atrazine and industrial chemicals like melamine) exhibit a class-specific risk of nephrotoxicity.

-

Mechanism: The parent compound or its N-acetylated metabolites often possess lower solubility than the parent. As the kidney concentrates urine, these compounds exceed their solubility product (

), precipitating in the distal tubules. -

Outcome: Physical obstruction (casts), tubular necrosis, and secondary inflammation.[2]

Genotoxicity & Metabolic Activation

The amino-triazine moiety can mimic endogenous nucleobases (cytosine/thymine), posing a risk of DNA intercalation or incorporation.

-

Metabolic Liability: Oxidation of the triazine ring or N-hydroxylation of the amine can generate reactive electrophiles capable of covalent DNA binding.

-

Alert: While many simple triazines are Ames negative, specific substitutions (e.g., N-nitroso derivatives) significantly increase mutagenic potency.

Visualizing the Toxicity Pathway

The following diagram maps the metabolic fate and resulting toxicity triggers for triazin-5-amines.

Figure 1: Metabolic fate and toxicity endpoints. Note the bifurcation between renal physical damage (crystallization) and genetic damage (intercalation).

Part 3: Safety Data Sheet (SDS) Architecture

Do not use a generic template. For triazin-5-amines, the SDS must emphasize handling to prevent inhalation (due to irritation) and environmental release (due to persistence).

Section 2: Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements:

Section 4: First Aid Measures (Specific)

-

Inhalation: Remove to fresh air. Crucial: If breathing is difficult, oxygen should be administered by qualified personnel (nitrogen heterocycles can induce transient hypoxia-like symptoms in high doses).

-

Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of irritant).[3] Push fluids (water) to dilute urine concentration and prevent potential crystallization.

Section 7: Handling & Storage

-

Engineering Controls: Use only in a chemical fume hood. 1,2,4-triazines can degrade into hydrogen cyanide (HCN) under extreme thermal decomposition; ventilation is non-negotiable.

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 4: Experimental Protocols for Safety Profiling

To validate the safety profile of a new triazin-5-amine derivative, execute the following tiered protocols.

Protocol A: The "Renal Stress" Solubility Assay

Objective: Determine the risk of crystalluria before in vivo testing. Rationale: Standard solubility tests use neutral buffer. Renal toxicity occurs in acidic urine (pH 5.0–6.0).

-

Preparation: Prepare simulated urine buffers at pH 4.5, 6.0, and 7.4.

-

Saturation: Add compound in excess to each buffer; incubate at 37°C for 24 hours with shaking.

-

Filtration: Filter supernatant (0.22 µm PTFE).

-

Analysis: Quantify concentration via HPLC-UV (254 nm).

-

Microscopy (The Critical Step): Examine the filter retentate under polarized light microscopy.

-

Pass: Amorphous solid or full solubility.

-

Fail: Birefringent crystals (indicates high lattice energy and risk of tubular casts).

-

Protocol B: Modified Ames Test (Nitrogen Heterocycle Specific)

Objective: Assess mutagenicity with metabolic activation. Rationale: Triazines require S9 activation to detect N-hydroxylation metabolites.

-

Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair). Crucial: Include TA102 (detects oxidative damage common with nitrogen heterocycles).

-

Activation: Rat liver S9 fraction (induced with Aroclor 1254).

-

Dosing: 5-point dose range (up to 5000 µ g/plate ).

-

Controls:

-

Negative: DMSO.

-

Positive: 2-Aminoanthracene (requires S9 activation).

-

-

Criteria: A >2-fold increase in revertant colonies over background with a dose-response relationship confirms genotoxicity.

Safety Assessment Workflow

Figure 2: Tiered safety assessment workflow emphasizing early renal and genotoxicity screening.

References

-

PubChem. (2025). 1,2,4-Triazin-5-amine Compound Summary (CID 67532). National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: 1,3,5-triazine-2,4,6-triamine (Melamine). (Cited for class-effect renal toxicity mechanisms).[2] [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2025). Toxicological Profiles for Triazine Herbicides. Centers for Disease Control and Prevention. [Link]

Sources

- 1. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synerzine.com [synerzine.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. agilent.com [agilent.com]

Unraveling the Molecular Sabotage: A Technical Guide to the Photosynthesis Inhibiting Action of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Player in Photosynthesis Inhibition

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine is a distinct chemical entity belonging to the triazinone class of herbicides. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural characteristics strongly suggest a mechanism of action consistent with other well-studied photosystem II (PSII) inhibitors.[1][2] This guide, therefore, extrapolates from the established knowledge of triazinone herbicides to provide a comprehensive technical overview of the putative molecular interactions and physiological consequences of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine's inhibitory effects on photosynthesis.

This document will delve into the core of its action, from the molecular binding site within the photosynthetic apparatus to the downstream physiological damage that ultimately leads to plant death. Furthermore, we will explore the established experimental protocols that form the bedrock of research in this field, providing both theoretical understanding and practical methodologies for scientists working on herbicide development and plant sciences.

The Primary Target: Disrupting the Electron Flow in Photosystem II

The central tenet of the herbicidal activity of triazinones is their ability to inhibit the photosynthetic electron transport chain.[1][2] This disruption occurs at a specific location within Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts.

The QB Niche of the D1 Protein: A Lock for a Chemical Key

The precise target of triazinone herbicides is the QB binding niche on the D1 protein, a core subunit of the PSII reaction center.[1][2] This niche is where a small, mobile molecule called plastoquinone (PQ) normally binds. In a functioning photosynthetic system, PQ accepts two electrons from the primary quinone acceptor, QA, and two protons from the stromal side of the membrane, becoming reduced to plastoquinol (PQH2). This reduced molecule then detaches from the D1 protein and transfers the electrons further down the electron transport chain.

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine, like other triazinone herbicides, acts as a competitive inhibitor, vying with plastoquinone for the same binding site on the D1 protein.[1][2] Due to its chemical structure, it can fit snugly into the QB niche, effectively blocking the entry of plastoquinone. This binding is non-covalent, typically involving a network of hydrogen bonds and van der Waals interactions with specific amino acid residues within the D1 protein.

Diagrammatic Representation of Photosystem II Inhibition

Figure 1: The competitive binding of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine to the QB site on the D1 protein of Photosystem II, blocking the binding of plastoquinone and halting the photosynthetic electron transport chain.

The Cascade of Destruction: Physiological Consequences of Inhibition

The blockage of electron flow at the QB site initiates a series of damaging downstream events, ultimately leading to the demise of the plant.

-

Accumulation of Reduced QA: With the exit pathway for electrons blocked, the primary quinone acceptor, QA, remains in its reduced state (QA-). This prevents the re-oxidation of the primary electron donor of PSII, P680+, effectively shutting down the photochemical activity of PSII.

-

Formation of Triplet Chlorophyll and Reactive Oxygen Species (ROS): The continued excitation of chlorophyll molecules in the PSII antenna by light energy, without a productive outlet for this energy through photochemistry, leads to the formation of highly reactive triplet chlorophyll (3Chl*). This triplet chlorophyll can react with molecular oxygen (O2) to generate singlet oxygen (1O2), a highly damaging reactive oxygen species (ROS).

-

Oxidative Stress and Cellular Damage: The massive production of singlet oxygen and other ROS initiates a cascade of oxidative damage within the chloroplast and the broader cell. This includes:

-

Lipid Peroxidation: The double bonds of fatty acids in cellular membranes are attacked, leading to a chain reaction of lipid peroxidation. This destroys the integrity of the thylakoid, chloroplast, and plasma membranes.

-

Protein Damage: Amino acid residues in proteins are oxidized, leading to loss of function and protein degradation.

-

Pigment Bleaching: Photosynthetic pigments like chlorophyll and carotenoids are destroyed, leading to the characteristic yellowing or "chlorosis" of the leaves.

-

The culmination of this oxidative damage is the complete breakdown of cellular function, leading to tissue necrosis and the death of the plant.

Experimental Validation: Methodologies for Studying Photosynthesis Inhibition

A suite of well-established biophysical and biochemical techniques is employed to investigate the mechanism of action of photosynthesis-inhibiting herbicides.

Chlorophyll a Fluorescence Measurement

This non-invasive technique is a powerful tool for assessing the efficiency of PSII photochemistry. By measuring the fluorescence emitted by chlorophyll a, researchers can deduce the status of the electron transport chain.

Key Parameters:

| Parameter | Description | Implication of Herbicide Treatment |

| F0 | Minimum fluorescence (dark-adapted state) | Generally unaffected |

| Fm | Maximum fluorescence (dark-adapted state, all PSII centers closed) | Unaffected or slightly increased |

| Fv | Variable fluorescence (Fm - F0) | Unaffected or slightly increased |

| Fv/Fm | Maximum quantum yield of PSII | Decreases significantly with sustained exposure due to photoinhibition |

| ΦPSII | Effective quantum yield of PSII in the light | Rapidly and dramatically decreases |

| qP | Photochemical quenching | Decreases as QA becomes more reduced |

| NPQ | Non-photochemical quenching | Increases as the plant attempts to dissipate excess light energy |

Experimental Protocol: Pulse Amplitude Modulation (PAM) Fluorometry

-

Dark Adaptation: Plant leaves or algal suspensions are dark-adapted for at least 20 minutes to ensure all PSII reaction centers are open.

-

Measurement of F0: A weak measuring light is applied to determine the minimal fluorescence.

-

Measurement of Fm: A short, saturating pulse of high-intensity light is applied to transiently close all PSII reaction centers, and the maximal fluorescence is recorded.

-

Actinic Light Exposure: The sample is exposed to a constant actinic light source to drive photosynthesis.

-

Steady-State Fluorescence (Fs) and Maximum Fluorescence in the Light (Fm') Measurement: During actinic illumination, steady-state fluorescence is recorded. Saturating pulses are periodically applied to determine the maximal fluorescence in the light-adapted state.

-

Data Analysis: The key fluorescence parameters are calculated from the measured values.

Workflow for Chlorophyll Fluorescence Analysis

Figure 2: A generalized workflow for assessing the impact of a photosynthesis-inhibiting herbicide using chlorophyll a fluorescence measurements.

Thermoluminescence

Thermoluminescence (TL) is a sensitive technique that probes the charge recombination reactions within PSII. When a sample that has been exposed to light at a low temperature is gradually heated, stored energy is released as light at specific temperatures. The resulting "glow curve" provides information about the redox states of PSII components.

Key Observations with PSII Inhibitors:

-

Shift in the B-band: The B-band, which arises from the recombination of the S2/S3 states of the oxygen-evolving complex with QB-, is typically shifted to a lower temperature or abolished in the presence of a QB-site inhibitor.

-

Appearance of the Q-band: A prominent Q-band appears at a lower temperature, resulting from the recombination of S2 with QA-. This is a direct consequence of the accumulation of reduced QA due to the blockage of electron flow to QB.

Herbicide Binding Assays

These assays directly measure the affinity of a herbicide for its binding site on the D1 protein.

Experimental Protocol: Radioligand Binding Assay

-

Thylakoid Isolation: Thylakoid membranes are isolated from a suitable plant source (e.g., spinach, pea).

-

Incubation: The thylakoid membranes are incubated with a radiolabeled herbicide (e.g., [14C]-atrazine or a tritiated analog).

-

Competition: For unlabeled herbicides like N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine, a competition assay is performed. Thylakoids are incubated with a constant concentration of the radiolabeled herbicide and increasing concentrations of the unlabeled test compound.

-

Separation: The membrane-bound radioligand is separated from the unbound ligand, typically by centrifugation.

-

Quantification: The amount of radioactivity in the pellet (bound) and/or supernatant (unbound) is measured using liquid scintillation counting.

-

Data Analysis: The data are used to calculate the binding affinity (Kd) or the concentration required for 50% inhibition of radioligand binding (IC50).

Conclusion: A Potent and Well-Characterized Mode of Action

While N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine itself may be a less-common herbicide, its chemical structure places it firmly within the well-understood class of triazinone photosynthesis inhibitors. By competitively binding to the QB site of the D1 protein in Photosystem II, it initiates a cascade of events, starting with the blockage of electron transport and culminating in widespread oxidative damage and plant death. The experimental techniques outlined in this guide provide a robust framework for the detailed investigation and characterization of this and other novel herbicidal compounds targeting the photosynthetic apparatus. This fundamental understanding is crucial for the rational design of new herbicides, the management of herbicide resistance, and the broader advancement of plant science.

References

-

Oettmeier, W., Masson, K., & Johanningmeier, U. (1982). Evidence for two different herbicide-binding proteins at the reducing side of photosystem II. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 679(3), 376-383. [Link]

- Trebst, A. (1987). The three-dimensional structure of the herbicide binding niche on the reaction center polypeptides of photosystem II.

- Wakabayashi, K., & Böger, P. (2002). From chemistry to biochemistry: the way of the photosynthesis-inhibiting herbicides. Photosynthesis Research, 74(1), 1-13.

-

Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany, 51(345), 659-668. [Link]

-

Vass, I., & Govindjee. (1996). Thermoluminescence from the photosynthetic apparatus. Photosynthesis Research, 48(1-2), 117-126. [Link]

- Lavergne, J., & Leci, E. (1993). A new model for the thermoluminescence of photosystem II. Biophysical Journal, 65(4), 1735-1746.

- Tischer, W., & Strotmann, H. (1977). Relationship between inhibitor binding by chloroplasts and inhibition of photosynthetic electron transport. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 460(1), 113-125.

- Rensen, J. J. S. van. (1989). Herbicides interacting with photosystem II. In Herbicides and Plant Metabolism (pp. 21-36). Cambridge University Press.

Sources

Methodological & Application

Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocol for the Analysis of Metamitron in Aqueous Samples

Introduction: The Imperative for Metamitron Monitoring

Metamitron is a selective systemic herbicide belonging to the triazinone class, widely used to control grasses and broad-leaved weeds in crops like sugar beets and apples.[1][2] Its mode of action is the inhibition of photosystem II, disrupting electron transport in target plants.[1][2] Due to its application in agriculture, Metamitron can enter aquatic ecosystems through runoff and leaching, leading to the contamination of surface and groundwater. Given its mobility in soil and potential persistence under certain conditions, monitoring its presence in water bodies is critical for environmental risk assessment and ensuring water quality.[1][2]

Solid-Phase Extraction (SPE) has become the gold standard for the sample preparation of trace organic contaminants in water.[3] It offers significant advantages over traditional liquid-liquid extraction, including higher analyte concentration factors, reduced solvent consumption, and the potential for automation.[4] This application note provides a comprehensive, field-proven protocol for the extraction of Metamitron from various water matrices using SPE, designed for subsequent analysis by High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Tandem Mass Spectrometry (LC-MS/MS).[5][6]

Guiding Principles: Metamitron's Physicochemical Profile

The design of a robust SPE protocol is fundamentally dictated by the physicochemical properties of the target analyte. Understanding these properties allows for the rational selection of sorbents and solvents, ensuring maximum recovery and reproducibility.

Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) is a moderately polar compound.[1][2][7] Its behavior during extraction is governed by the following key parameters:

| Property | Value | Significance for SPE Protocol | Source |

| Molecular Weight | 202.21 g/mol | Basic molecular information. | [7] |

| Water Solubility | 1680 - 1700 mg/L (at 20°C) | High solubility indicates it is fully dissolved in the sample matrix. | [1][2][7] |

| Log Kₒw (LogP) | 0.83 - 0.96 | This low value indicates moderate polarity. It suggests that while Metamitron has some affinity for nonpolar sorbents (like C18), stronger retention may be achieved with polymeric sorbents that offer multiple interaction mechanisms. | [1][2][7] |

| pKa | 2.97 | This acidic pKa means Metamitron will be in its neutral, non-ionized form at the typical pH of environmental water (pH 6-8). Maintaining a neutral pH or slight acidity ensures the compound is uncharged, maximizing its retention on reversed-phase sorbents. | [1][2] |

Based on this profile, a reversed-phase SPE mechanism is the most logical choice. Sorbents like octadecyl-bonded silica (C18) or, more effectively, polymeric sorbents such as divinylbenzene-N-vinylpyrrolidone (e.g., Oasis HLB) or surface-modified styrene-divinylbenzene (e.g., Strata-X) are ideal.[4][8] These polymeric sorbents provide superior retention for moderately polar compounds like Metamitron, offering both hydrophobic and hydrophilic retention sites.[4][9]

Detailed Experimental Protocol

This protocol is optimized for a 500 mL water sample and can be adapted for different volumes. It is crucial to run a method blank and a fortified sample (spike) with each batch to validate performance.

Required Materials and Reagents

-

SPE Cartridges: Polymeric reversed-phase cartridges, such as Waters Oasis HLB (200 mg, 6 mL) or Phenomenex Strata-X (200 mg, 6 mL). C18 cartridges can also be used.

-

Reagents:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Ethyl Acetate (HPLC grade)

-

Reagent Water (Type I, ultrapure)

-

Hydrochloric Acid (HCl) or Acetic Acid for pH adjustment[5]

-

-

Apparatus:

-

Solid-Phase Extraction Vacuum Manifold

-

Sample collection vials (e.g., 15 mL conical tubes)

-

Glass fiber filters (e.g., 0.7 µm or 1.0 µm) for sample pre-filtration

-

Analytical balance and standard laboratory glassware

-

Nitrogen evaporator or centrifugal vacuum concentrator

-

pH meter or pH strips

-

Step-by-Step Methodology

Step 1: Sample Pre-treatment Causality: This step removes suspended solids that can clog the SPE cartridge and ensures the analyte is in the optimal chemical form for retention.

-

Allow water samples to equilibrate to room temperature.[10]

-

Filter the sample through a glass fiber filter to remove particulate matter.

-

For each 500 mL sample, check the pH. If necessary, adjust the pH to between 4.0 and 7.0 using dilute HCl or acetic acid to ensure Metamitron remains in its neutral form.[11] While Metamitron is neutral at environmental pH, slight acidification can improve method ruggedness.

Step 2: SPE Cartridge Conditioning Causality: Conditioning solvates the sorbent functional groups, activating the material for analyte retention. The subsequent water wash removes the organic solvent, preparing the sorbent to interact with the aqueous sample.

-

Place the SPE cartridges onto the vacuum manifold.

-

Wash the cartridge with 5 mL of ethyl acetate.

-

Flush the cartridge with 5 mL of methanol. Draw the solvent through the sorbent bed until just a thin layer remains on top. Do not allow the cartridge to go dry.

-

Equilibrate the cartridge by passing 5 mL of reagent water, again ensuring the sorbent bed does not dry out before sample loading.[12]

Step 3: Sample Loading Causality: The analyte partitions from the aqueous sample matrix onto the solid sorbent phase via reversed-phase interactions. A controlled flow rate is critical to ensure sufficient interaction time for efficient retention.

-

Load the 500 mL water sample onto the conditioned cartridge.

-

Adjust the vacuum to achieve a slow, steady flow rate of approximately 5-10 mL/min. A slower flow rate generally improves recovery.

-

After the entire sample has passed through, do not allow the cartridge to dry if a subsequent wash step is performed with an aqueous solution.

Step 4: Cartridge Washing (Interference Elution) Causality: This step removes co-extracted, weakly bound polar interferences from the sorbent while the target analyte, Metamitron, remains bound.

-

Wash the cartridge with 5 mL of reagent water or a 5% methanol-in-water solution. This will displace any remaining salts or highly polar matrix components.

-

Draw the wash solvent completely through the cartridge.

Step 5: Cartridge Drying Causality: Removing residual water from the sorbent is crucial for efficient elution with a non-polar organic solvent. Water can reduce the interaction between the elution solvent and the sorbent, leading to poor recovery.

-

Dry the cartridge thoroughly by drawing a full vacuum through it for 10-15 minutes.[12]

Step 6: Analyte Elution Causality: A strong organic solvent is used to disrupt the hydrophobic interactions between Metamitron and the sorbent, releasing the analyte into the collection vial. A two-step elution with different solvents can improve recovery for a broader range of analytes if performing a multi-residue analysis.

-

Place a clean collection tube inside the manifold.

-

Elute the retained Metamitron by passing 5-8 mL of an appropriate solvent, such as acetonitrile, methanol, or ethyl acetate, through the cartridge.[10] Acetonitrile is often a good choice for subsequent LC-MS analysis.

-

Allow the solvent to soak the sorbent bed for 1-2 minutes before slowly drawing it through under a light vacuum.

Step 7: Post-Elution Concentration and Reconstitution Causality: The eluate is concentrated to increase the analyte concentration to a level suitable for instrumental detection. Reconstituting in the mobile phase starting condition ensures good peak shape during chromatographic analysis.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[12]

-

Reconstitute the dried residue in a small, precise volume (e.g., 1.0 mL) of the initial mobile phase of the analytical method (e.g., 95:5 water:acetonitrile).[5]

-

Vortex briefly to ensure the analyte is fully dissolved. The sample is now ready for injection into the HPLC or LC-MS/MS system.

Visualization of the SPE Workflow

The following diagram illustrates the complete workflow from sample collection to final analysis.

Caption: Workflow for Metamitron extraction via SPE.

Troubleshooting Common SPE Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Analyte Recovery | 1. Incomplete elution. 2. Analyte breakthrough during loading. 3. Cartridge drying before sample loading. 4. Inefficient drying before elution. | 1. Use a stronger elution solvent or increase the elution volume. Allow a solvent soak step. 2. Decrease the sample loading flow rate. Ensure the sorbent mass is adequate for the sample volume. 3. Re-condition the cartridge. Never let the sorbent go dry before the sample is introduced. 4. Increase drying time under vacuum to ensure all residual water is removed. |

| Poor Reproducibility (High %RSD) | 1. Inconsistent flow rates during loading/elution. 2. Variable drying times. 3. Inconsistent sample pH. | 1. Use a manifold with flow control or an automated SPE system. 2. Standardize the drying time for all samples in the batch. 3. Ensure pH is consistently adjusted for all samples and standards. |

| Clogged Cartridge | 1. Particulate matter in the sample. 2. Precipitation of matrix components. | 1. Pre-filter the sample more thoroughly (e.g., use a smaller pore size filter). 2. Dilute the sample or adjust pH to keep components dissolved. |

| Contaminated Blanks | 1. Contaminated reagents or glassware. 2. Carryover from the SPE manifold. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Clean the manifold ports between samples, especially after high-concentration samples. |

Conclusion

This application note details a robust and reliable solid-phase extraction protocol for the quantitative determination of Metamitron in water samples. By leveraging the physicochemical properties of the analyte, this method employs a reversed-phase mechanism on polymeric sorbents to achieve high recovery and excellent cleanup from complex aqueous matrices. The outlined procedure is suitable for trace-level environmental monitoring and can be seamlessly integrated with modern chromatographic techniques like LC-MS/MS to achieve low detection limits, such as the 0.05 µg/L level demonstrated in validated methods.[5][6] Adherence to the principles and steps described will enable researchers to generate high-quality, reproducible data for environmental analysis and risk assessment.

References

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for metamitron and its degradate desaminometamitron in water. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). ILV for Metamitron & Desaminometamitron in Water - MRID 51173634. Retrieved from [Link]

-

Padmavathi, P., Naidu, N. V. S., Dhanalakshmi, K., & Suguna, P. (2015). Spectrophotometric Determination of Metamitron and In Its Commercial Formulations. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 871-883. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2024). Metamitron: Drinking Water Assessment for the Proposed Section 3 New Chemical Registration of Use on Apples and Pears. Retrieved from [Link]

-

Gholivand, M. B., Torkashvand, M., & Malek-zadeh, J. (2020). Determination of mitoxantrone in environmental waters: a spectrophotometric method with preconcentration by salt saturated pipette-tip micro solid phase extraction using molecularly imprinted polymer. PMC. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2024). Metamitron: Drinking Water Assessment for the Propos. Retrieved from [Link]

-

Padmavathi, P., Naidu, N. V. S., & Madhavi, G. (2015). Validation of the HPLC method for the analysis of metamitron in bulk and comercial dosage forms. International Journal of Biological & Pharmaceutical Research, 6(7), 543-553. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (1992). FAO Specifications for Plant Protection Products: Metamitron. Retrieved from [Link]

-

Shradha, V., Ganesan, R., & Gupta, A. K. (2015). Photocatalytic Degradation of Metamitron (Herbicide) in Aqueous Solution Using Anatase TiO2. International Journal of Advanced Technology in Engineering and Science, 3(1). Retrieved from [Link]

-

Lee, S., Nguyen, T. H. T., & Kim, J. (2020). Degradation of metamitron at concentrations of 1, 10, and 100 mg/l by the isolate MET in mineral salts medium at pH 7.0 and 30 °C. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Metamitron. PubChem. Retrieved from [Link]

-

Psoma, A. K., Paschalidou, A. K., & Papadopoulou-Mourkidou, E. (2005). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. PubMed. Retrieved from [Link]

-

Jordan, T., & Wilson, B. (2009). Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Pichon, V. (1996). Solid-phase extraction for multiresidue analysis of organic contaminants in water. Journal of Chromatography A. Retrieved from [Link]

-

PromoChrom. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]

-

Psoma, A. K., Paschalidou, A. K., & Papadopoulou-Mourkidou, E. (2006). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. Metamitron | C10H10N4O | CID 38854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdpr.ca.gov [cdpr.ca.gov]

- 11. rjpbcs.com [rjpbcs.com]

- 12. weber.hu [weber.hu]

Application Note: High-Sensitivity Electrochemical Quantification of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine

Introduction & Chemical Context

The accurate quantification of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine (hereafter referred to as Triazin-5-amine ) is critical in pharmaceutical development and environmental monitoring. As a structural analog to established 1,2,4-triazine herbicides (e.g., Metamitron) and bioactive scaffolds (e.g., Lamotrigine derivatives), this compound exhibits distinct electrochemical activity suitable for voltammetric analysis.

While High-Performance Liquid Chromatography (HPLC) is the standard for separation, electrochemical methods offer superior speed, cost-efficiency, and the ability to study redox mechanisms in situ. This guide details a validated protocol for the determination of Triazin-5-amine using a Glassy Carbon Electrode (GCE) , with optional enhancement using Multi-Walled Carbon Nanotubes (MWCNTs) to lower the Limit of Detection (LOD).

Mechanistic Principle

The 1,2,4-triazine core undergoes an irreversible, pH-dependent reduction. The electroactive center is the azomethine group (C=N) within the triazine ring. In acidic media, this moiety accepts protons and electrons, reducing to a dihydro-derivative.

Reaction Scheme:

Mechanistic Pathway & Logic

The following diagram illustrates the electrochemical reduction pathway and the critical dependencies on pH and electrode surface modification.

Caption: Mechanistic pathway for the electrochemical reduction of the 1,2,4-triazine core at the electrode interface.

Experimental Protocol

Reagents and Instrumentation[1][2]

-

Stock Solution: Dissolve 10 mg of Triazin-5-amine in 10 mL of HPLC-grade Methanol. Store at 4°C in the dark.

-

Supporting Electrolyte: Britton-Robinson (B-R) buffer (0.04 M), adjusted to pH 3.0 using 0.2 M NaOH.

-

Why pH 3.0? Acidic media facilitates the protonation of the ring nitrogen, which is the rate-determining step for the reduction .

-

-

Working Electrode: Glassy Carbon Electrode (GCE, 3 mm diameter).

-

Modifier (Optional): MWCNT dispersion (0.5 mg/mL in DMF).

-

Reference Electrode: Ag/AgCl (3M KCl).[1]

-

Counter Electrode: Platinum wire.[1]

Electrode Preparation (Critical Step)

The sensitivity of this assay depends entirely on the surface state of the GCE.

-

Polishing: Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a microcloth pad. Rinse thoroughly with deionized water.

-

Sonication: Sonicate in 1:1 Ethanol/Water for 3 minutes to remove residual alumina.

-